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molecular formula C14H23N3O B8623143 3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine CAS No. 86134-66-9

3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine

Cat. No. B8623143
M. Wt: 249.35 g/mol
InChI Key: WEKYWIBCHONDBC-UHFFFAOYSA-N
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Patent
US04607105

Procedure details

N-[3-(6-Piperidinomethyl-2-pyridyloxy)propyl]formamide (19.6 g, 70.7 mmoles) [prepared in Step B] was added to a solution of 85% potassium hydroxide pellets (18.63 g, 0.332 mole) dissolved in 180 mL of methanol and the solution was heated at gentle reflux for 20 hours. The solvent was stripped in vacuum and the residue partially purified by redissolving in about 180 mL of 20% methanol-methylene chloride and passing through a pad of 38 g of silica gel. The silica was washed with an additional 120 mL of eluant and the combined filtrates were evaporated to an amber oil. Final purification was effected by flash chromatography on 120 g of silica gel (230-400 mesh) using a gradient elution of methanol-methylene chloride containing 0.5% NH4OH. The title compound was obtained as a yellow oil in 63% yield.
Name
N-[3-(6-Piperidinomethyl-2-pyridyloxy)propyl]formamide
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][NH:18]C=O)[CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+]>CO>[N:1]1([CH2:7][C:8]2[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][NH2:18])[CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
N-[3-(6-Piperidinomethyl-2-pyridyloxy)propyl]formamide
Quantity
19.6 g
Type
reactant
Smiles
N1(CCCCC1)CC1=CC=CC(=N1)OCCCNC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the residue partially purified
DISSOLUTION
Type
DISSOLUTION
Details
by redissolving in about 180 mL of 20% methanol-methylene chloride
WASH
Type
WASH
Details
The silica was washed with an additional 120 mL of eluant
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated to an amber oil
CUSTOM
Type
CUSTOM
Details
Final purification
WASH
Type
WASH
Details
a gradient elution of methanol-methylene chloride containing 0.5% NH4OH

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC=CC(=N1)OCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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